Fmoc-Gly-CHN2
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Overview
Description
Fmoc-Gly-CHN2, also known as fluorenylmethyloxycarbonyl glycine diazomethane, is a derivative of glycine. It is commonly used in proteomics studies and solid-phase peptide synthesis techniques. Glycine, being the simplest and least sterically hindered of the amino acids, provides a high level of flexibility when incorporated into polypeptides .
Mechanism of Action
Target of Action
Fmoc-Gly-CHN2 is an Fmoc protected glycine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Pharmacokinetics
The fmoc group’s rapid removal by a base suggests that it may have a short half-life in environments with a high base concentration .
Result of Action
The introduction of the Fmoc group to the amine group of amino acids results in the formation of Fmoc carbamate . This compound protects the amine group during peptide synthesis, allowing for the successful formation of peptides .
Action Environment
The action of this compound is influenced by the pH of the environment. In basic environments, the Fmoc group is rapidly removed . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time .
Biochemical Analysis
Biochemical Properties
Fmoc-Gly-CHN2 plays a significant role in proteomics studies and solid-phase peptide synthesis techniques . It confers a high level of flexibility when incorporated into polypeptides . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
Cellular Effects
For instance, Fmoc-phenylalanine-valine hydrogel exhibited higher cell proliferation in certain cell types than others .
Molecular Mechanism
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Temporal Effects in Laboratory Settings
The Fmoc group is known to be completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Metabolic Pathways
It is known that Fmoc-protected peptides can be involved in various metabolic processes due to their role in peptide synthesis .
Transport and Distribution
It is known that Fmoc-protected peptides can be transported and distributed within cells during the process of peptide synthesis .
Subcellular Localization
It is known that Fmoc-protected peptides can be localized within cells during the process of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Gly-CHN2 involves the protection of the glycine amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The diazomethane group is then introduced to the protected glycine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-CHN2 undergoes several types of chemical reactions, including:
Substitution Reactions: The diazomethane group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amide derivative.
Deprotection Reactions: The removal of the Fmoc group yields free glycine derivatives.
Scientific Research Applications
Fmoc-Gly-CHN2 is widely used in various scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Biology: It is employed in proteomics to study protein interactions and functions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A similar compound where the diazomethane group is replaced with a hydroxyl group.
Fmoc-Aib-OMe: A derivative of alpha-aminoisobutyric acid with a methoxy group instead of diazomethane.
Uniqueness
Fmoc-Gly-CHN2 is unique due to the presence of the diazomethane group, which provides additional reactivity and functionalization options compared to other Fmoc-protected amino acids. This makes it particularly useful in advanced peptide synthesis and modification .
I
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGJOVHMQKZMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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